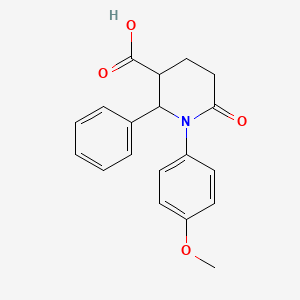
1-(4-Methoxyphenyl)-6-oxo-2-phenylpiperidine-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Methoxyphenyl)-6-oxo-2-phenylpiperidine-3-carboxylic acid is a complex organic compound that belongs to the class of piperidine derivatives. This compound is characterized by its unique structure, which includes a piperidine ring substituted with a methoxyphenyl group, a phenyl group, and a carboxylic acid group. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
准备方法
The synthesis of 1-(4-Methoxyphenyl)-6-oxo-2-phenylpiperidine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the use of Suzuki-Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction. This method is favored due to its mild reaction conditions and functional group tolerance . Another method involves a multi-step synthesis that includes Friedel-Crafts acylation, conversion from the acyl group to an alkane, and nitration . Industrial production methods often focus on optimizing yield and scalability, ensuring that the synthesis process is both efficient and cost-effective.
化学反应分析
1-(4-Methoxyphenyl)-6-oxo-2-phenylpiperidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its corresponding oxidized form.
Reduction: Reduction reactions can be carried out using reducing agents to convert the compound into its reduced form.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include halogens and nucleophiles.
Coupling Reactions: Suzuki-Miyaura coupling is a notable reaction that the compound can undergo, forming new carbon-carbon bonds.
科学研究应用
1-(4-Methoxyphenyl)-6-oxo-2-phenylpiperidine-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Medicine: Research explores its potential as a therapeutic agent due to its interaction with various biological targets.
Industry: The compound is used in the development of pharmaceuticals and other chemical products.
作用机制
The mechanism of action of 1-(4-Methoxyphenyl)-6-oxo-2-phenylpiperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. It can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
相似化合物的比较
1-(4-Methoxyphenyl)-6-oxo-2-phenylpiperidine-3-carboxylic acid can be compared with other similar compounds such as:
4-Methoxyphenyl-1H-indole: This compound shares the methoxyphenyl group and exhibits similar biological activities.
4-Methoxyphenyl-1H-imidazole: Another compound with a methoxyphenyl group, known for its inhibitory effects on specific enzymes.
These comparisons highlight the unique structural features and biological activities of this compound, making it a valuable compound for further research and development.
生物活性
1-(4-Methoxyphenyl)-6-oxo-2-phenylpiperidine-3-carboxylic acid (CAS No. 477890-32-7) is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C19H19NO4
- Molecular Weight : 325.36 g/mol
- IUPAC Name : this compound
Research indicates that compounds similar to 1-(4-methoxyphenyl)-6-oxo-2-phenylpiperidine derivatives may interact with various biological targets, including enzymes and receptors involved in critical pathways. The structure of this compound suggests potential interactions with:
- Enzymes : Inhibitors of xanthine oxidoreductase (XOR) have been studied for their role in managing hyperuricemia and gout, suggesting that derivatives may exhibit similar properties .
- Receptors : Piperidine derivatives often show activity against muscarinic acetylcholine receptors, which are implicated in cancer progression and neurodegenerative diseases .
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
Anticancer Activity
Recent studies have highlighted the anticancer potential of piperidine derivatives. For instance, a derivative demonstrated significant cytotoxicity against FaDu hypopharyngeal tumor cells, outperforming established chemotherapeutics like bleomycin . This suggests that the compound may induce apoptosis and inhibit tumor growth through specific molecular interactions.
Case Studies
- Study on Anticancer Properties : A study conducted on piperidine derivatives indicated that modifications in their structure could enhance their anticancer activity. The results showed improved cytotoxic effects and apoptotic induction in cancer cell lines, suggesting that similar modifications could be explored for this compound .
- Xanthine Oxidoreductase Inhibition : In a comparative study of XOR inhibitors, several compounds were tested for their inhibitory potency against XOR. The most effective compounds exhibited IC50 values in the nanomolar range, highlighting the potential for developing new therapeutics based on similar scaffolds .
Data Table: Biological Activities and Related Compounds
属性
IUPAC Name |
1-(4-methoxyphenyl)-6-oxo-2-phenylpiperidine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4/c1-24-15-9-7-14(8-10-15)20-17(21)12-11-16(19(22)23)18(20)13-5-3-2-4-6-13/h2-10,16,18H,11-12H2,1H3,(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNYJLXJYIKCRFL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(C(CCC2=O)C(=O)O)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














